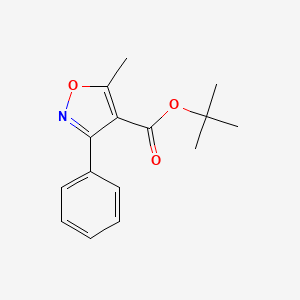

tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate

Description

tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS: 211429-79-7) is an isoxazole derivative with the molecular formula C₁₅H₁₇NO₃ and a molar mass of 259.30 g/mol . Its structure features a substituted isoxazole ring: a phenyl group at position 3, a methyl group at position 5, and a tert-butyl ester moiety at position 2. This compound is typically stored at -20°C to maintain stability, though specific storage guidelines may vary by supplier .

Isoxazole derivatives are widely utilized in medicinal chemistry and agrochemical research due to their bioactivity and versatility as synthetic intermediates.

Properties

IUPAC Name |

tert-butyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10-12(14(17)18-15(2,3)4)13(16-19-10)11-8-6-5-7-9-11/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPHWOZLEFNJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate typically involves the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under anhydrous conditions at room temperature, resulting in the formation of the desired ester product .

Chemical Reactions Analysis

tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

- Transcriptional Regulation : Research has demonstrated that derivatives of isoxazole compounds, including tert-butyl 5-methyl-3-phenylisoxazole-4-carboxylate, can inhibit transcriptional synergy between key cardiac transcription factors GATA4 and NKX2-5. This inhibition has implications for treating cardiac hypertrophy and related conditions .

- Anticancer Activity : Studies have indicated that certain isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis shows that modifications on the isoxazole ring can enhance anticancer properties, making it a candidate for further drug development .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory pathways makes these compounds promising for treating conditions such as Alzheimer's disease .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various functional group transformations .

- Metal-Free Reactions : Recent studies highlight metal-free synthetic routes involving isoxazoles, which are environmentally friendly and economically viable alternatives to traditional metal-catalyzed reactions .

Case Study 1: Cardiac Hypertrophy Inhibition

A study investigated the effects of this compound on cardiomyocyte hypertrophy induced by stress factors. The compound was found to significantly reduce hypertrophic signaling pathways in vitro and improve cardiac function in vivo during experimental myocardial infarction models .

Case Study 2: Anticancer Activity Assessment

In a comprehensive screening of isoxazole derivatives, this compound was evaluated for its cytotoxicity against several cancer cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

Case Study 3: Neuroprotective Properties

Research focusing on neurodegenerative diseases assessed the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Findings revealed that it could mitigate cell death and preserve neuronal function, indicating its potential therapeutic role in neuroprotection .

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations :

- Isoxazole vs. Oxazolidinone Rings: The isoxazole ring in the target compound confers aromaticity and metabolic stability, whereas oxazolidinone derivatives (e.g., C₁₂H₁₉NO₅) are non-aromatic and often serve as β-turn mimetics or protease inhibitors .

- Substituent Effects : The 3-phenyl and 5-methyl groups on the isoxazole ring may influence π-π stacking interactions and steric hindrance, differentiating it from thiazole-based analogs with sulfur-containing heterocycles .

Physicochemical Properties

Notable Differences:

- The tert-butyl group in the target compound significantly increases LogP, making it more suitable for crossing biological membranes than polar oxazolidinone derivatives.

- Thiazole derivatives exhibit intermediate solubility due to sulfur’s electronegativity, which enhances hydrogen bonding .

Biological Activity

Introduction

tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate is an organic compound notable for its potential biological activities. The compound features a five-membered isoxazole ring, which is a common structural motif in various bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 259.31 g/mol. The compound is characterized by:

- tert-butyl group : Enhances lipophilicity and solubility in organic solvents.

- Isoxazole ring : Imparts biological activity through interactions with various biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Activity

Studies have suggested that this compound may function as an anti-inflammatory agent . It has shown promise in modulating enzymatic pathways associated with inflammation, particularly through the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and inflammatory responses.

Enzyme Inhibition

The compound's ability to inhibit specific cytochrome P450 enzymes suggests its potential utility in pharmacological applications. This inhibition could alter the metabolism of various drugs, potentially leading to enhanced therapeutic effects or reduced side effects.

Antitumor Activity

In related research, compounds structurally similar to this compound have been investigated for their antitumor properties. For instance, derivatives that include the isoxazole moiety have demonstrated cytotoxic effects against cancer cell lines, indicating that similar activities might be explored for this compound .

Case Study: Enzyme Interaction

A study exploring the interaction of this compound with biological macromolecules revealed insights into its mechanism of action. The compound's inhibition of cytochrome P450 enzymes was confirmed through enzyme assays, demonstrating a concentration-dependent response.

Comparative Analysis with Related Compounds

A comparative analysis with other compounds sharing structural similarities was conducted to evaluate their relative biological activities. The following table summarizes key findings:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anti-inflammatory, Enzyme Inhibitor |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | 0.26 | FLT3 Inhibition |

| Bcl-2/Bcl-xL Inhibitor | <1 | Tumor Growth Inhibition |

Note: TBD indicates that specific data is still to be determined based on ongoing research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 5-methyl-3-phenylisoxazole-4-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via cycloaddition or nucleophilic substitution reactions. Key intermediates, such as 4-(bromomethyl)isoxazole derivatives, are critical for introducing the tert-butyl ester group. For example, bromomethyl intermediates (e.g., 4-(bromomethyl)-5-methyl-3-phenylisoxazole) are synthesized and characterized via melting point analysis, , and to confirm purity and structure . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve stereochemical ambiguities in intermediates or final products .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (SHELXD for structure solution, SHELXL for refinement) are widely used for small-molecule crystallography. Data collection at low temperatures (e.g., 100 K) improves resolution, and refinement includes anisotropic displacement parameters for heavy atoms .

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while and identify functional groups and substitution patterns. IR spectroscopy verifies carbonyl (C=O) and isoxazole ring vibrations.

Q. What are the critical safety considerations when handling tert-butyl 5-methyl-3-phenylisoxazole-4-carboxylate in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid proximity to ignition sources (e.g., open flames) due to flammability risks .

- Handling : Use explosion-proof equipment and grounded metal containers during transfers. In case of skin contact, wash immediately with soap and water, and consult a physician if irritation persists .

Advanced Research Questions

Q. How can dynamic NMR and DFT calculations resolve conformational ambiguities of the tert-butyl group in this compound?

- Methodological Answer :

- Dynamic NMR : Low-temperature (e.g., at 183 K) slows conformational exchange, allowing observation of axial-equatorial isomerism in the tert-butyl group. Line-shape analysis quantifies energy barriers between conformers .

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with explicit solvent models (e.g., COSMO) to predict thermodynamically stable conformers. Solvent effects are critical, as implicit solvent models may favor axial conformers erroneously .

Q. How can researchers design experiments to optimize reaction yields using statistical methods?

- Methodological Answer :

- Factorial Design : Apply a central composite design (CCD) to identify critical factors (e.g., temperature, catalyst loading, solvent ratio). For example, in epoxidation reactions, Mo(CO) catalyst efficiency is optimized via response surface methodology (RSM), with ANOVA validating model significance .

- Contradiction Analysis : If yield plateaus despite optimal conditions, investigate side reactions (e.g., ester hydrolysis) via LC-MS or in situ IR monitoring.

Q. How can discrepancies in crystallographic data refinement for this compound be addressed?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Refinement against high-resolution data (>1.0 Å) improves accuracy .

- Disorder Modeling : For flexible tert-butyl groups, apply PART instructions in SHELXL to split occupancy between axial and equatorial conformers, guided by DFT-predicted energy differences .

Q. What strategies are recommended for analyzing byproducts or degradation products of this compound under oxidative conditions?

- Methodological Answer :

- LC-HRMS : Use reverse-phase chromatography coupled with high-resolution mass spectrometry to identify degradation products. Compare fragmentation patterns with synthetic standards.

- Mechanistic Probes : Employ radical scavengers (e.g., TEMPO) in Fenton-like reactions (Fe(II)/HO) to assess oxidative pathways. This approach is adapted from studies on tert-butyl hydroperoxide degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.